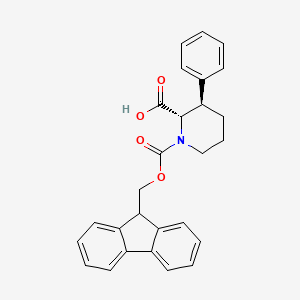
(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid is a derivative of pipecolic acid, an important non-proteinogenic amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and a phenyl group at the 3-position of the pipecolic acid ring. This compound is widely used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group of pipecolic acid is protected using the Fmoc group. This is achieved by reacting pipecolic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the phenyl group: The phenyl group is introduced at the 3-position of the pipecolic acid ring through a stereoselective reaction. This can be done using various methods, including asymmetric hydrogenation or chiral auxiliary-based synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide coupling reactions.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for aromatic substitution reactions.
Major Products
Deprotection: Removal of the Fmoc group yields the free amine form of the compound.
Coupling: Formation of peptide bonds results in dipeptides or longer peptide chains.
Substitution: Introduction of various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis.
Drug Development: The compound is used in the synthesis of peptide-based drugs and peptidomimetics.
Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The phenyl group at the 3-position can influence the conformation and properties of the resulting peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-fmoc-pipecolic acid: Lacks the phenyl group at the 3-position.
N-fmoc-3-methylpipecolic acid: Contains a methyl group instead of a phenyl group at the 3-position.
N-fmoc-3,4-dimethylpipecolic acid: Contains two methyl groups at the 3 and 4 positions.
Uniqueness
(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid is unique due to the presence of the phenyl group at the 3-position, which can impart specific properties to the peptides synthesized using this compound. The phenyl group can enhance hydrophobic interactions and influence the overall conformation of the peptide.
Propriétés
IUPAC Name |
(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25-19(18-9-2-1-3-10-18)15-8-16-28(25)27(31)32-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,19,24-25H,8,15-17H2,(H,29,30)/t19-,25+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOIYDLBWNECFE-CLOONOSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

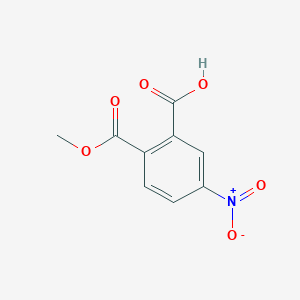
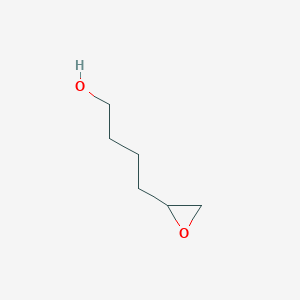
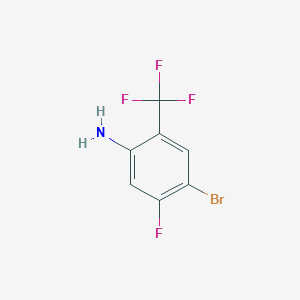
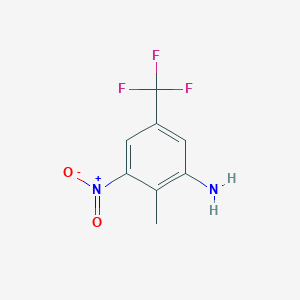
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B8061492.png)
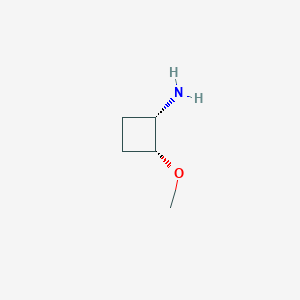
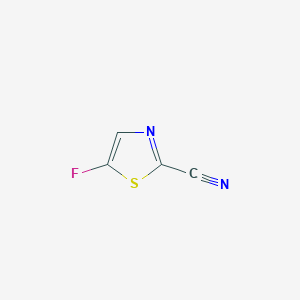
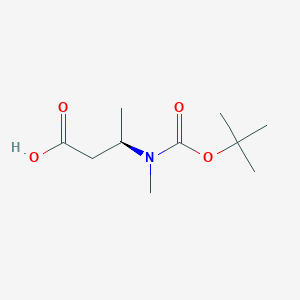
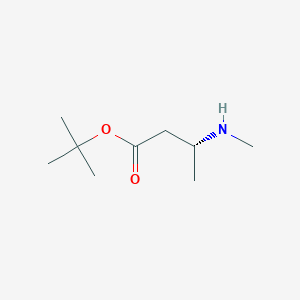
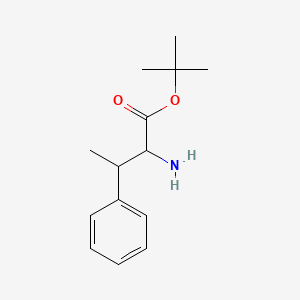
![rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8061524.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-D-histidine](/img/structure/B8061536.png)
